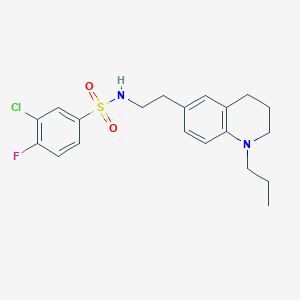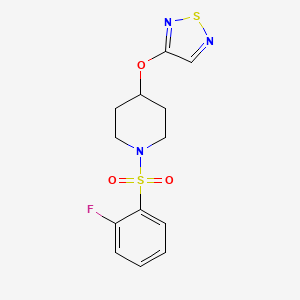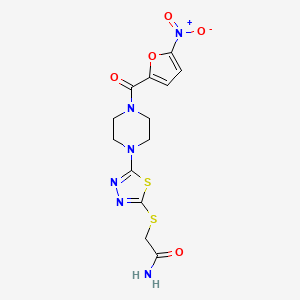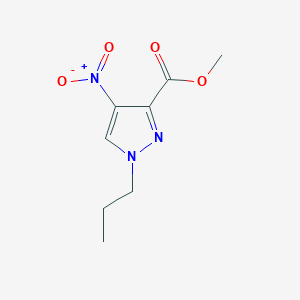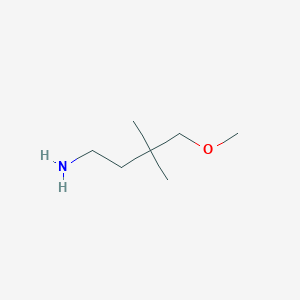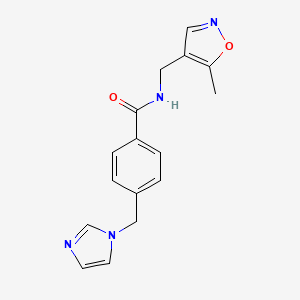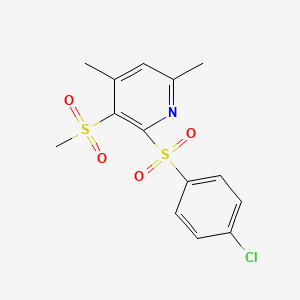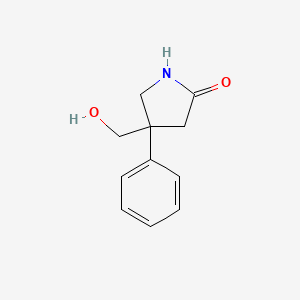
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Innovative Synthesis Approaches: The development of new synthetic methodologies for pyrimidine and pyrazole derivatives, including N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide, has been reported. Microwave irradiative cyclocondensation techniques have been utilized for the synthesis of pyrimidine-linked pyrazole heterocyclics, showing significant efficiency in terms of reaction times and yields (Deohate & Palaspagar, 2020).
Biological Activities and Potential Therapeutic Applications
- Antimicrobial Activity: Synthesized compounds, including those related to the query compound, have been evaluated for their antimicrobial potential. Research indicates that these compounds exhibit activity against various microorganisms, suggesting their utility in developing new antimicrobial agents (Mishra et al., 2010).
- Anticancer and Anti-inflammatory Properties: Pyrazolo[3,4-d]pyrimidines derivatives, a class related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies suggest the potential therapeutic applications of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Pharmacological Insights
- Adenosine Receptor Affinity: Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which shares a structural motif with the query compound, demonstrates selective affinity towards A1 adenosine receptors. These findings indicate the potential for designing new pharmacological agents targeting these receptors for cognitive and neurological disorders (Harden et al., 1991).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide involves the condensation of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol. This intermediate is then reacted with propylamine to form 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one. The resulting compound is then reacted with guanidine to form 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine, which is then acylated with isonicotinoyl chloride to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide.", "Starting Materials": [ "3-methyl-1H-pyrazol-5-amine", "ethyl acetoacetate", "propylamine", "guanidine", "isonicotinoyl chloride" ], "Reaction": [ "Condensation of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol", "Reaction of 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol with propylamine to form 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one", "Reaction of 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one with guanidine to form 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine", "Acylation of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with isonicotinoyl chloride to form N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide" ] } | |
Número CAS |
1210917-27-3 |
Nombre del producto |
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide |
Fórmula molecular |
C17H18N6O2 |
Peso molecular |
338.371 |
Nombre IUPAC |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-13-10-15(24)21-17(19-13)23-14(9-11(2)22-23)20-16(25)12-5-7-18-8-6-12/h5-10H,3-4H2,1-2H3,(H,20,25)(H,19,21,24) |
Clave InChI |
DHVFQCYZZDKARG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=NC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)
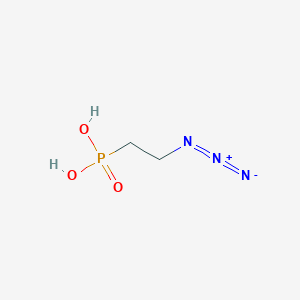
![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)

